molecular formula C6H13NO3S B15306965 N-ethyltetrahydrofuran-3-sulfonamide

N-ethyltetrahydrofuran-3-sulfonamide

Cat. No.: B15306965
M. Wt: 179.24 g/mol
InChI Key: CRAMPSQBGMGXBN-UHFFFAOYSA-N
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Description

N-ethyltetrahydrofuran-3-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyltetrahydrofuran-3-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction typically involves the use of low-cost commodity chemicals and can be performed under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidative coupling reactions. The scalability of this method has been demonstrated with other sulfonamide compounds, indicating its potential for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-ethyltetrahydrofuran-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include sulfinamides, sulfonamides, and other derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-ethyltetrahydrofuran-3-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group acts as a competitive antagonist of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . This inhibition disrupts bacterial growth and replication, making the compound effective as an antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-ethyltetrahydrofuran-3-sulfonamide include:

Uniqueness

This compound is unique due to its specific structure, which combines the properties of a tetrahydrofuran ring with a sulfonamide group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

N-ethyloxolane-3-sulfonamide

InChI

InChI=1S/C6H13NO3S/c1-2-7-11(8,9)6-3-4-10-5-6/h6-7H,2-5H2,1H3

InChI Key

CRAMPSQBGMGXBN-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1CCOC1

Origin of Product

United States

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